molecular formula C6H14N2O B13384934 4-methoxy-N-methylpyrrolidin-3-amine

4-methoxy-N-methylpyrrolidin-3-amine

Cat. No.: B13384934
M. Wt: 130.19 g/mol
InChI Key: FHCMZTOUVZUHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is a chiral compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with a methoxy group at the 4-position and a methylamino group at the 3-position. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine can be achieved through chemoenzymatic methods. One approach involves the preparation of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine starting from diallylamine via ring-closing metathesis using Grubbs’ catalyst. This intermediate is then subjected to enzymatic transesterification using PS-C lipase to obtain (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine with high enantiopurity. Subsequent methylation of the hydroxyl group and further reactions yield the desired compound .

Industrial Production Methods

Industrial production of (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen atom or other positions on the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-Methoxy-4-methylaminopyrrolidine: An enantiomer with different stereochemistry.

    (3S,4S)-3-Methoxy-4-methylaminopyrrolidine: A closely related compound with similar functional groups but different substitution patterns.

Uniqueness

(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

4-methoxy-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C6H14N2O/c1-7-5-3-8-4-6(5)9-2/h5-8H,3-4H2,1-2H3

InChI Key

FHCMZTOUVZUHAP-UHFFFAOYSA-N

Canonical SMILES

CNC1CNCC1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.